molecular formula C24H26N2O2S2 B11124161 N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

Cat. No.: B11124161
M. Wt: 438.6 g/mol
InChI Key: WVXCJHNWZBEISQ-STZFKDTASA-N
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Description

N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one structure.

    Aldol Condensation: The next step involves an aldol condensation reaction between the thiazolidinone core and 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide. This forms the benzylidene derivative.

    Amidation: Finally, the benzylidene derivative undergoes an amidation reaction with N-(4-methylbenzyl)amine to form the target compound. This step typically requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding saturated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the benzylidene group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives in various chemical reactions.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be explored for similar biological activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s potential as a therapeutic agent is of interest. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzylidene group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(methyl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
  • N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(ethyl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

Uniqueness

The uniqueness of N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group in the benzylidene moiety may enhance its lipophilicity and binding interactions with hydrophobic sites in biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

Molecular Formula

C24H26N2O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C24H26N2O2S2/c1-16(2)20-10-8-18(9-11-20)14-21-23(28)26(24(29)30-21)13-12-22(27)25-15-19-6-4-17(3)5-7-19/h4-11,14,16H,12-13,15H2,1-3H3,(H,25,27)/b21-14-

InChI Key

WVXCJHNWZBEISQ-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S

Origin of Product

United States

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